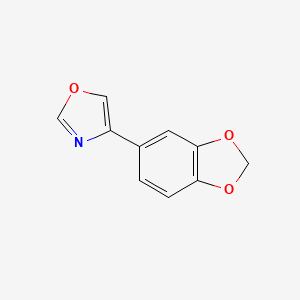

4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole

Description

Significance of Oxazole (B20620) Heterocycles in Synthetic Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in synthetic organic chemistry. wikipedia.orgorganic-chemistry.orgwikipedia.org Its aromatic nature and unique reactivity make it a valuable building block for the construction of more complex molecules. organic-chemistry.org Oxazoles are not merely synthetic curiosities; they are integral components of numerous natural products with potent biological activities, including anticancer, antibacterial, and antifungal agents. nih.gov This has spurred the development of a diverse array of synthetic methodologies to access substituted oxazoles, such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. wikipedia.orgwikipedia.org The stability of the oxazole ring and its ability to participate in various chemical transformations underscore its importance as a privileged scaffold in the design of novel compounds. wikipedia.org

The versatility of the oxazole moiety is further highlighted by its use in the synthesis of other heterocyclic systems. For instance, oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to pyridines and other complex architectures. nih.gov This reactivity, combined with the diverse biological roles of oxazole-containing molecules, ensures their continued prominence in synthetic and medicinal chemistry research. nih.gov

Role of the Benzodioxole Moiety in Chemical Scaffolds

The 1,3-benzodioxole (B145889), or methylenedioxybenzene, moiety is another structural motif of considerable interest in chemistry. It is found in a wide range of natural products, most notably in safrole, the primary constituent of sassafras oil. The presence of the benzodioxole group can significantly influence the biological properties of a molecule. It is known to play a role in the pharmacological profiles of various compounds, including those with anticancer, antimicrobial, and anti-inflammatory activities.

In medicinal chemistry, the benzodioxole moiety is often incorporated into drug candidates to modulate their metabolic stability and pharmacokinetic properties. It can act as a bioisostere for other functional groups, helping to fine-tune the interaction of a molecule with its biological target. The rigid, planar structure of the benzodioxole ring system can also provide a valuable anchor for positioning other functional groups in a specific three-dimensional orientation.

Overview of Research Trajectories for Benzodioxolyl-Substituted Oxazoles

Given the individual significance of the oxazole and benzodioxole moieties, their combination in a single molecular framework, as seen in 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole, presents several promising avenues for research. The primary research trajectory would involve the development of efficient synthetic routes to this and related compounds. Established methods for oxazole synthesis, such as the Van Leusen reaction using piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) as a starting material, could be explored and optimized. wikipedia.org

A second major research direction would be the investigation of the biological activities of these compounds. Based on the known properties of both parent heterocycles, benzodioxolyl-substituted oxazoles could be screened for a wide range of pharmacological effects, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationship (SAR) studies, where systematic modifications are made to the core structure, would be crucial in identifying potent and selective bioactive agents.

Finally, the unique photophysical properties of this conjugated system could be another area of investigation. The combination of the electron-rich benzodioxole and the oxazole ring could lead to interesting fluorescence or other optical properties, making these compounds potential candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

While direct experimental data for this compound is scarce, the rich chemistry of its constituent parts provides a strong foundation for future research into its synthesis, properties, and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-2-9-10(14-6-13-9)3-7(1)8-4-12-5-11-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFUPQXOIARBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=COC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring, the benzodioxole ring, and the methylene (B1212753) bridge of the dioxole group.

The protons of the oxazole ring typically appear in the downfield region due to the ring's aromaticity and the influence of the electronegative oxygen and nitrogen atoms. sapub.orgchemicalbook.com The two protons on the oxazole ring at positions 2 and 5 are expected to appear as singlets, with the H-2 proton generally being more downfield than the H-5 proton.

The protons on the benzodioxole ring will exhibit a splitting pattern characteristic of a substituted benzene (B151609) ring. Specifically, for a 1,2,4-trisubstituted pattern, one would expect to see a doublet, a singlet-like signal (or a narrow doublet), and a doublet of doublets. The methylene protons of the dioxole group (-O-CH₂-O-) are anticipated to produce a sharp singlet in the upfield region of the aromatic signals. researchgate.net

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Oxazole) | ~8.0 - 8.2 | s |

| H-5 (Oxazole) | ~7.5 - 7.7 | s |

| H-4' (Benzodioxole) | ~7.3 - 7.4 | d |

| H-6' (Benzodioxole) | ~7.2 - 7.3 | dd |

| H-7' (Benzodioxole) | ~6.9 - 7.0 | d |

| -OCH₂O- | ~6.0 - 6.1 | s |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the oxazole ring are expected to resonate at lower field strengths. The C-2 and C-4 carbons are typically the most downfield due to their proximity to the heteroatoms. mdpi.comnih.gov The carbons of the benzodioxole ring will appear in the aromatic region, and their specific shifts will be influenced by the oxazole substituent. The methylene carbon of the dioxole group will be found at a characteristic upfield position relative to the aromatic carbons. mdpi.com

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxazole) | ~150 - 152 |

| C-4 (Oxazole) | ~138 - 140 |

| C-5 (Oxazole) | ~125 - 127 |

| C-1' (Benzodioxole) | ~128 - 130 |

| C-2' (Benzodioxole) | ~108 - 110 |

| C-3a' (Benzodioxole) | ~148 - 150 |

| C-4' (Benzodioxole) | ~106 - 108 |

| C-5' (Benzodioxole) | ~120 - 122 |

| C-7a' (Benzodioxole) | ~147 - 149 |

| -OCH₂O- | ~101 - 102 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-H bonds of the aromatic rings, the C=N and C=C bonds within the oxazole ring, and the C-O-C ether linkages of the benzodioxole moiety. sapub.orgresearchgate.netsemanticscholar.orgrsc.org

The C-H stretching vibrations of the aromatic protons on both the oxazole and benzodioxole rings are expected to appear in the range of 3000-3100 cm⁻¹. The C=N stretching vibration of the oxazole ring is a key indicator and typically appears in the region of 1650-1685 cm⁻¹. The C=C stretching vibrations from both aromatic systems will be observed in the 1450-1600 cm⁻¹ range. A significant feature will be the strong asymmetric and symmetric stretching vibrations of the C-O-C ether bonds of the dioxole ring, which are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Oxazole) | 1650 - 1685 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch (Dioxole) | ~1250 |

| Symmetric C-O-C Stretch (Dioxole) | ~1040 |

Note: Predicted values are based on analogous structures and general IR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation of oxazole derivatives is well-documented and often involves the cleavage of the oxazole ring. clockss.orgpku.edu.cn

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The fragmentation of 4-aryloxazoles can proceed through several pathways. A common fragmentation involves the loss of CO, followed by the loss of HCN from the molecular ion. pku.edu.cn Another potential fragmentation pathway could involve the cleavage of the bond between the benzodioxole and oxazole rings, leading to ions corresponding to each of these fragments.

HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique can confirm the molecular formula of this compound, which is C₁₀H₇NO₃. The exact mass can then be compared with the theoretical mass calculated from the atomic masses of the constituent elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental data regarding the ultraviolet-visible (UV-Vis) absorption maxima (λmax) for this compound could be located in the reviewed sources. This analysis is typically used to identify the wavelengths of light absorbed by the compound, providing insights into its electronic transitions.

UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | Data not available |

| Molar Absorptivity (ε) | Data not available |

X-ray Crystallography for Solid-State Structure Elucidation

There are no published X-ray crystallographic studies for this compound. Such an analysis would provide definitive information on the compound's solid-state conformation, bond lengths, bond angles, and crystal packing arrangement.

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

Elemental Analysis

Specific elemental analysis data for this compound, which would experimentally confirm its elemental composition in terms of carbon, hydrogen, and nitrogen content, were not found in the available literature. This technique is fundamental for verifying the empirical formula of a newly synthesized compound.

Elemental Analysis Data for this compound (Molecular Formula: C10H7NO3)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 63.49 | Data not available |

| Hydrogen (H) | 3.73 | Data not available |

Purity Assessment Techniques (e.g., HPLC, TLC)

Detailed methodologies or results from purity assessments of this compound using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are not described in the searched scientific literature. These chromatographic techniques are essential for determining the purity of a substance by separating it from any impurities.

Chromatographic Purity Data for this compound

| Technique | Conditions | Result |

|---|---|---|

| HPLC | ||

| Column | Data not available | Data not available |

| Mobile Phase | Data not available | |

| Detection | Data not available | |

| Retention Time | Data not available | |

| TLC | ||

| Stationary Phase | Data not available | Data not available |

| Mobile Phase | Data not available |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor. While specific docking studies exclusively on 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole are not extensively documented in publicly available literature, research on analogous structures containing benzodioxole and oxazole (B20620) moieties provides a strong basis for understanding its potential interactions.

Prediction of Ligand-Receptor Interactions

The prediction of how this compound might interact with biological targets can be inferred from studies on similar compounds. For instance, molecular docking simulations of various oxazole and 1,3,4-oxadiazole (B1194373) derivatives have been performed to understand their binding modes within the active sites of enzymes like telomerase and various cancer-related proteins. nih.govnih.govmdpi.com These studies consistently highlight the importance of the heterocyclic rings and substituent groups in forming key interactions.

For this compound, it is hypothesized that the benzodioxole and oxazole rings can participate in several types of non-covalent interactions that are crucial for ligand-receptor binding. These include:

Hydrogen Bonding: The nitrogen and oxygen atoms within the oxazole ring are potential hydrogen bond acceptors. irjweb.com The oxygen atoms of the benzodioxole moiety can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the benzodioxole and oxazole rings allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.

Docking studies on related benzodioxole derivatives have shown their ability to bind to various receptors, including those involved in cancer and neurological disorders. nih.govnih.gov For example, a series of N-(benzo[d] irjweb.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and found to have a strong binding ability with the auxin receptor TIR1. nih.gov Similarly, molecular docking of oxazole-incorporated naphthyridine derivatives has revealed their interaction profiles with cancer cell lines. nih.gov These findings suggest that the this compound scaffold has the potential to form stable complexes with a variety of biological targets, a hypothesis that warrants further specific computational and experimental validation.

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its shape influences its biological activity. The conformational flexibility of this compound primarily revolves around the rotational freedom of the single bond connecting the benzodioxole and oxazole rings.

Pharmacophore Modeling and Ligand-Based Research Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

Identification of Key Structural Features for Interaction

The key structural features of this compound that are likely important for its interaction with biological targets can be deduced from its constituent parts: the benzodioxole moiety and the oxazole ring.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the oxazole ring, as well as the two oxygen atoms of the benzodioxole ring, can serve as hydrogen bond acceptors.

Aromatic Rings: Both the oxazole and the benzene (B151609) ring of the benzodioxole moiety are aromatic features that can participate in π-π stacking and hydrophobic interactions.

The combination of these features in a specific spatial arrangement defines the pharmacophoric pattern of this scaffold. The benzodioxole group, in particular, is a common motif in many biologically active compounds and is known to influence metabolic stability and bioavailability. nih.gov

Development of Pharmacophore Models

Ligand-Based Approach: This method involves aligning a set of known active compounds and extracting the common chemical features responsible for their activity. nih.gov For the benzodioxole-oxazole scaffold, a set of structurally related compounds with known biological activity would be required to build a predictive model.

Structure-Based Approach: If the three-dimensional structure of a target receptor is known, a pharmacophore model can be derived from the key interactions observed between the receptor and a bound ligand. nih.gov This approach allows for the design of novel compounds that mimic these critical interactions.

Pharmacophore models have been successfully developed for various targets, including those for anticancer agents and central nervous system disorders. nih.govacs.org These models typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings arranged in a specific geometry. researchgate.net A hypothetical pharmacophore model for this compound would likely feature a combination of aromatic, hydrophobic, and hydrogen bond acceptor sites, reflecting the key structural elements of the molecule. The development and validation of such a model would be a valuable step in the rational design of new derivatives with enhanced biological activity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT studies on oxazole and its derivatives have been performed to investigate their optimized geometry, frontier molecular orbitals (HOMO and LUMO), and various molecular properties. irjweb.comnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For an oxazole derivative, DFT calculations have shown that the oxazole ring has specific bond angles, for instance, the N15–C16–O12 and O12–C13–C14 bond angles are approximately 114.1° and 107.4°, respectively. irjweb.com

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com DFT calculations on a related oxazole derivative yielded a HOMO-LUMO energy gap of 4.8435 eV, indicating its potential for chemical reactivity. irjweb.com

Furthermore, quantum chemical calculations can be used to determine various electronic properties, as summarized in the table below for a representative oxazole derivative.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.6518 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.8083 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.8435 | Indicates chemical reactivity and stability. |

These computational investigations are invaluable for understanding the intrinsic properties of this compound and for guiding the synthesis and evaluation of new derivatives with tailored electronic and biological characteristics.

Electronic Structure Properties

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods, particularly DFT, are used to calculate various electronic properties.

For related 1,3-benzoxazole derivatives, theoretical studies have been conducted to understand their electronic and intrinsic chemical reactivity properties. researchgate.net These studies often involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com

For instance, in a study of azothiophene dyes, the HOMO-LUMO gaps were computed to understand the electronic transitions and stability of the molecules. nih.gov Similar calculations for this compound would reveal the distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack. The presence of the electron-donating benzodioxole group would be expected to influence the electron density of the oxazole ring.

Table 1: Predicted Electronic Properties of a Representative Benzodioxole-Oxazole Compound (Note: This data is hypothetical and for illustrative purposes, as specific data for the title compound is unavailable.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Reaction Pathway Predictions

Computational chemistry can be used to model reaction mechanisms and predict the most likely pathways for chemical transformations. This is achieved by calculating the energies of reactants, transition states, and products. For oxazole derivatives, common reactions include electrophilic and nucleophilic substitutions.

Studies on the synthesis of substituted benzazoles have utilized DFT to authenticate the proposed reaction mechanisms. longdom.org For this compound, computational analysis could predict the regioselectivity of reactions, such as where additional substituents would most likely attach to the aromatic rings or the oxazole moiety. For example, computational analysis has been used to study the formation mechanisms of carbazoles, providing insights into the energetics of intermediates and transition states. researchgate.net

Theoretical Prediction of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is fundamental in drug design. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a receptor.

For various heterocyclic compounds, including oxadiazole and pyrazole-benzimidazolone hybrids, molecular docking studies have been instrumental in identifying key interactions with protein active sites. nih.govbiointerfaceresearch.com These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. In a study on pyrazole-benzimidazolone hybrids, specific amino acid residues interacting with the ligand were identified, providing a basis for designing more potent inhibitors. biointerfaceresearch.com

A theoretical investigation of this compound would involve docking it into the active sites of various enzymes to predict its potential biological targets. The benzodioxole and oxazole moieties would likely play significant roles in forming these interactions.

Computational Toxicology Predictions (Excluding Adverse Effects)

In silico toxicology methods are increasingly used to predict the potential toxicity of new chemical entities early in the drug development process, thereby reducing the need for animal testing. nih.govnih.gov These predictions are often based on quantitative structure-activity relationship (QSAR) models. mdpi.com

QSAR models correlate the chemical structure of a compound with its toxicological properties. For new compounds, these models can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity based on structural fragments and physicochemical properties. researchgate.net While specific toxicological predictions for this compound are not published, computational tools could be used to assess its potential for toxicity based on its similarity to other compounds with known toxicological profiles.

Drug-Likeness and ADME Properties (Computational Prediction)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. Computational models are widely used to predict these properties, often in conjunction with "drug-likeness" filters such as Lipinski's Rule of Five. phcogj.com

Several studies on novel heterocyclic compounds, including oxazole and isoxazole (B147169) derivatives, have reported in silico ADME predictions. researchgate.netnih.govnih.gov These studies typically calculate properties like intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. phcogj.com

Table 2: Predicted ADME Properties and Drug-Likeness of a Representative Benzodioxole-Oxazole Compound (Note: This data is hypothetical and for illustrative purposes, as specific data for the title compound is unavailable.)

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | < 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | High | Favorable for oral bioavailability |

| Blood-Brain Barrier Permeation | Low | May limit central nervous system effects |

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

The oxazole (B20620) ring system is susceptible to oxidation, which can proceed through different pathways. semanticscholar.org Generally, oxazole rings are easily oxidized, with the reaction potentially occurring at the C-4 position, leading to the cleavage of the C-C bond. semanticscholar.org Another significant oxidation pathway involves photo-oxidation. In the presence of singlet oxygen, the oxazole ring can undergo a [4+2]-cycloaddition reaction. cdu.edu.au This reaction forms an unstable endoperoxide intermediate, which can then rearrange to form a triamide end-product. cdu.edu.au The absence of an allylic hydrogen atom on the parent oxazole ring structure prevents the "ene" reaction mode with singlet oxygen. cdu.edu.au

While the benzodioxole ring is generally stable, strong oxidizing agents can lead to the cleavage of the dioxole ring. However, the oxazole moiety is typically more prone to oxidation under milder conditions. The specific conditions of the oxidation reaction will determine the final products.

Table 1: Potential Oxidation Reactions

| Reaction Type | Reagent/Condition | Intermediate | Potential Product(s) |

| Photo-oxidation | Singlet Oxygen (¹O₂) | Endoperoxide | Triamide derivatives |

| Chemical Oxidation | Strong Oxidizing Agents | - | Ring-opened products |

Reduction Reactions

Reduction of the oxazole ring can result in either ring-opening or the formation of a less saturated oxazoline (B21484) ring system. semanticscholar.org For instance, catalytic hydrogenation or reduction with reagents like nickel-aluminum alloys in an aqueous base can lead to the cleavage of the oxazole ring. semanticscholar.org

Electrochemical reduction is another pathway, which typically occurs at the C-2 position of the oxazole ring when conducted in protic solvents. semanticscholar.org The benzodioxole ring is generally resistant to reduction under conditions that would typically reduce the oxazole ring.

Table 2: Potential Reduction Reactions

| Reaction Type | Reagent/Condition | Outcome |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Ni-Al alloy) | Ring opening or formation of oxazolines semanticscholar.org |

| Electrochemical Reduction | Protic Solvent | Reduction at C-2 position of the oxazole ring semanticscholar.org |

Substitution Reactions on Oxazole and Benzodioxole Rings

Nucleophilic substitution reactions on an unsubstituted oxazole ring are generally uncommon. thepharmajournal.com For a substitution to occur, the ring typically requires an activating group, such as a halogen, to act as a leaving group. The reactivity of such a substituted oxazole towards nucleophilic attack follows the order C-2 >> C-4 > C-5. thepharmajournal.com Therefore, for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole to undergo nucleophilic substitution on the oxazole ring, a leaving group would first need to be introduced, likely at the C-2 or C-5 position.

The benzodioxole ring, being electron-rich, is not susceptible to nucleophilic aromatic substitution unless strongly activated by potent electron-withdrawing groups, which are absent in the parent compound.

The oxazole ring is considered an electron-deficient aromatic system, which makes it generally unreactive towards electrophilic substitution. When such reactions do occur, they are favored at the C-5 position, particularly if an electron-donating group is present on the ring to activate it. thepharmajournal.com

In contrast, the benzodioxole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The fused dioxole group acts as an ortho-, para-director. In the case of this compound, the oxazole substituent is at the C-5 position of the benzodioxole moiety. Therefore, electrophilic attack is most likely to occur at the position ortho to the dioxole oxygen and meta to the oxazole substituent, which is the C-6 position of the benzodioxole ring.

Table 3: Regioselectivity of Substitution Reactions

| Ring System | Reaction Type | Preferred Position of Attack | Notes |

| Oxazole | Nucleophilic | C-2 (with leaving group) | Requires a pre-installed leaving group. thepharmajournal.com |

| Oxazole | Electrophilic | C-5 | Generally disfavored; requires activating groups. thepharmajournal.com |

| Benzodioxole | Electrophilic | C-6 | The benzodioxole ring is activated for electrophilic attack. |

Cyclization Reactions leading to More Complex Structures

The oxazole ring can participate as a diene component in Diels-Alder reactions, particularly with olefinic dienophiles, to yield pyridine (B92270) derivatives. semanticscholar.org This type of [4+2] cycloaddition reaction offers a pathway to synthesize more complex fused heterocyclic systems starting from the this compound core. The reaction involves the C-4 and C-5 carbons of the oxazole ring acting as the diene.

Furthermore, derivatization of the core structure can open pathways to other cyclization reactions. For example, introducing appropriate functional groups onto either the oxazole or benzodioxole ring could enable intramolecular cyclizations to form polycyclic compounds.

Mechanism of Action at the Molecular Level (Binding and Interaction Principles)

While specific molecular binding studies for this compound are not widely documented, the mechanism of action for similar heterocyclic structures can be inferred from related compounds. The biological activity of oxazole derivatives often stems from their ability to form various weak interactions with biological macromolecules like proteins and enzymes. semanticscholar.org

A related compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, has been identified as an inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β). drugbank.com This suggests that the benzodioxole moiety can play a crucial role in fitting into specific binding pockets of enzymes.

The likely binding and interaction principles for this compound at a molecular level would include:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. semanticscholar.org

π-π Stacking: The aromatic nature of both the oxazole and benzodioxole rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Dipole-Dipole and Ion-Dipole Interactions: The heteroatoms (nitrogen and oxygen) create a dipole moment across the molecule, enabling electrostatic interactions. semanticscholar.org

The specific orientation and combination of these interactions would determine the compound's affinity and selectivity for a particular biological target.

Synthesis and Investigation of Derivatives of 4 2h 1,3 Benzodioxol 5 Yl 1,3 Oxazole

Modification of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. ijpsonline.comtandfonline.com Its modification is a key strategy for developing new derivatives. The reactivity of the oxazole ring allows for substitutions at its carbon positions (C2, C4, and C5). Generally, electrophilic substitution is favored at the C5 position, whereas nucleophilic substitution is more likely to occur at C2, especially if a leaving group is present. tandfonline.comwikipedia.org

Several established synthetic methods can be employed to construct and modify the oxazole ring system, allowing for the introduction of a wide array of substituents.

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. wikipedia.org

Fischer Oxazole Synthesis: This synthesis produces 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aldehydes. ijpsonline.com

Van Leusen Reaction: A highly versatile one-pot reaction, the Van Leusen method synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govmdpi.com This is particularly relevant for the parent compound, as 1,3-benzodioxole-5-carboxaldehyde can serve as the starting aldehyde. researchgate.net

Bredereck Reaction: This approach yields oxazole derivatives through the reaction of α-haloketones with amides. ijpsonline.com

Palladium-Catalyzed Cross-Coupling: Modern methods like Suzuki-Miyaura coupling enable the direct arylation of the oxazole ring, allowing for the introduction of various aryl and heteroaryl groups at specific positions. ijpsonline.com

These synthetic strategies provide a robust toolbox for creating a library of derivatives with modifications on the oxazole ring, thereby altering the steric and electronic properties of the parent molecule.

| Synthetic Method | Reactants | Position(s) Substituted | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | C2, C5 | wikipedia.org |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | C2, C5 | ijpsonline.com |

| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | C5 | nih.govmdpi.com |

| Suzuki-Miyaura Coupling | Halogenated oxazoles, Boronic acids | C2, C4, C5 | ijpsonline.com |

Derivatization of the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) (also known as methylenedioxyphenyl) ring is a common feature in many bioactive compounds and serves as a crucial pharmacophore. researchgate.netnih.gov Its aromatic ring is electron-rich, making it susceptible to electrophilic substitution reactions, which can be used to introduce a variety of functional groups. chemicalbook.com

Common derivatization strategies for the benzodioxole ring include:

Halogenation: Direct bromination of 1,3-benzodioxole-5-carboxaldehyde can be achieved at room temperature, yielding a bromo-substituted derivative. researchgate.net This halogenated intermediate can then be used in further reactions.

Suzuki-Miyaura Coupling: A halogenated benzodioxole, such as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, can be coupled with various boronic acids in the presence of a palladium catalyst. worldresearchersassociations.com This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the benzodioxole ring system. worldresearchersassociations.com

Side-Chain Modification: The synthesis of new derivatives can start from materials like (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol, which can undergo further reactions such as nucleophilic substitution to introduce different side chains. worldresearchersassociations.com

These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Bioisosteric Modifications of the Parent Scaffold

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance activity, improve selectivity, or reduce toxicity. nih.govwikipedia.org This concept can be applied to both the oxazole and benzodioxole moieties of the parent scaffold.

Oxazole Ring Bioisosteres: The 1,3-oxazole ring can be replaced by other five-membered heterocycles to probe the importance of the heteroatoms and their positions. Common bioisosteres for the oxazole ring include:

Thiazole: Replacement of the oxygen atom with a sulfur atom.

Imidazole (B134444): Replacement of the oxygen atom with a nitrogen atom. tandfonline.com

1,2,4-Oxadiazole and 1,3,4-Oxadiazole (B1194373): These are regioisomers of oxadiazole that can serve as bioisosteres for ester and amide groups and are resistant to hydrolysis. rsc.orgresearchgate.netnih.gov

1,2,3-Triazole: This ring can mimic the structural features of the oxazole ring, including its polarity and ability to form hydrogen bonds. unimore.it

Benzodioxole Moiety Bioisosteres: The 1,3-benzodioxole group can also be replaced. For instance, cyclization of a methylcatechol group can form the 1,3-benzodioxole motif, suggesting that substituted catechols could act as bioisosteres. nih.gov

| Original Moiety | Potential Bioisostere(s) | Rationale | Reference |

|---|---|---|---|

| 1,3-Oxazole | Thiazole, Imidazole, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole | Mimic steric and electronic properties, alter metabolic stability and hydrogen bonding capacity. | tandfonline.comrsc.orgresearchgate.netunimore.it |

| 1,3-Benzodioxole | Substituted Catechols, other bicyclic aromatic systems | Alter metabolic profile while potentially maintaining key interactions with biological targets. | nih.gov |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For the 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole scaffold, SAR studies would focus on how modifications to either the oxazole or benzodioxole rings affect interactions with biological targets.

Key interactions include:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. semanticscholar.org

π–π Stacking: The aromatic nature of both the benzodioxole and oxazole rings allows for π–π stacking interactions with aromatic amino acid residues in a protein's active site. researchgate.net

Studies on benzodioxole derivatives have shown that they can bind to specific biological targets. For example, certain organic arsenicals conjugated with 1,3-benzodioxole derivatives have been shown to bind to the C-terminal of Thioredoxin Reductase (TrxR). nih.gov Similarly, other benzodioxole derivatives have been identified as antagonists for P2X receptors. nih.gov

The introduction of different substituents can profoundly influence a molecule's interaction profile, altering its potency, selectivity, and pharmacokinetic properties. nih.gov

On the Benzodioxole Ring: SAR studies of benzodioxole derivatives have shown that the position and nature of substituents are critical. For example, in a series of benzodioxole compounds evaluated as COX inhibitors, ortho-halogenated compounds showed better activity than their meta-halogenated counterparts. nih.gov In another study on auxin receptor agonists, the introduction of electron-withdrawing groups (e.g., -Cl, -Br) on the benzene (B151609) ring enhanced bioactivity, while electron-donating groups (e.g., -CH₃, -OCH₃) led to a decrease in activity. frontiersin.org

On the Oxazole Ring: Substituents on the oxazole ring can modulate its electronic properties. Electron-donating groups can increase the ring's reactivity in certain reactions, while electron-withdrawing groups make the ring more electron-deficient. wikipedia.orgclockss.org These changes affect the strength of hydrogen bonding and other electronic interactions with a target protein. The steric bulk of substituents also plays a critical role, as larger groups may cause steric hindrance, preventing optimal binding. semanticscholar.org

By systematically varying substituents on both rings, researchers can map the SAR to develop derivatives with optimized biological activity.

Applications in Advanced Chemical Research

Organic Synthesis Building Blocks

The compound 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole serves as a valuable building block in organic synthesis, primarily due to the unique combination of its two core structural components: the 1,3-oxazole ring and the 1,3-benzodioxole (B145889) moiety. The oxazole (B20620) ring is a five-membered aromatic heterocycle that is present in a wide array of pharmacologically important compounds. aablocks.com This heterocycle is a common scaffold in medicinal chemistry and is found in numerous natural products, many of which are isolated from marine microorganisms. lifechemicals.com

The utility of the oxazole core as a synthetic intermediate is well-established. aablocks.com Oxazole derivatives are employed as azadienes in Diels-Alder reactions and as ligands in the field of asymmetric catalysis. lifechemicals.com The development of new synthetic methodologies in oxazole chemistry has often been driven by the need to synthesize complex, naturally occurring molecules. lifechemicals.com

Research has demonstrated that the oxazole ring can be selectively functionalized, further enhancing its role as a versatile building block. For instance, palladium-catalyzed direct arylation methods have been developed to modify oxazoles at both the C-2 and C-5 positions with high regioselectivity. organic-chemistry.org This allows chemists to strategically introduce a variety of aryl and heteroaryl groups, creating a diverse library of complex molecules from a simpler oxazole starting material. organic-chemistry.org The ability to perform such transformations makes compounds like this compound useful as platforms for combinatorial chemistry. aablocks.com

The 1,3-benzodioxole group, the other key feature of the molecule, is also a significant component in the design of new compounds, particularly those with biological activity. researchgate.netnih.gov This moiety is a common feature in natural products and can be used as a starting point for the synthesis of new derivatives with potential therapeutic applications. researchgate.net

The combination of the reactive and versatile oxazole ring with the biologically relevant benzodioxole system makes this compound a strategic intermediate for constructing more elaborate molecular architectures intended for advanced chemical and pharmaceutical research.

Interactive Data Table: Reactivity of the Oxazole Core

| Reaction Type | Position(s) on Oxazole Ring | Description | Research Findings |

| Direct C-H Arylation | C-2 and C-5 | Palladium-catalyzed coupling with aryl/heteroaryl halides and triflates. organic-chemistry.org | High regioselectivity can be achieved by tuning ligands and solvents. organic-chemistry.org |

| Diels-Alder Reaction | Acts as Azadiene | The oxazole ring can participate as the diene component in cycloaddition reactions. lifechemicals.com | Used in the synthesis of complex heterocyclic systems. lifechemicals.com |

| Electrophilic Substitution | C-5 | Reactions like nitration and sulfonation are possible, though the ring is less reactive than imidazole (B134444). youtube.com | The reaction is facilitated by electron-donating groups on the ring. youtube.com |

| Van Leusen Reaction | Ring Formation | A method to synthesize the oxazole ring itself from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.org | An established name reaction for constructing the core oxazole scaffold. youtube.com |

Interactive Data Table: Role of Moieties in Synthesis

| Molecular Moiety | Role as a Building Block | Examples of Application |

| 1,3-Oxazole | Aromatic heterocyclic scaffold. aablocks.com | Found in drugs like Oxaprozin and Sulfamoxole; used as a ligand in catalysis. lifechemicals.com |

| 1,3-Benzodioxole | Bioactive functional group. researchgate.net | A key structural unit in various natural products and serves as a precursor for new derivatives. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole?

The synthesis typically involves condensation reactions starting with 3,4-methylenedioxyphenylacetonitrile and appropriate reagents. For example, a two-step procedure may include:

- Step 1 : Heating 3,4-methylenedioxyphenylacetonitrile with N,N-dimethylformamide dimethyl acetal at 355 K to form an intermediate.

- Step 2 : Reacting the intermediate with a substituted hydrazine (e.g., 4-methylphenylhydrazine hydrochloride) at room temperature, followed by purification via silica gel chromatography and recrystallization from ethyl acetate . Key considerations: Optimize reaction time, temperature, and stoichiometry to improve yield and purity.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1), with two independent molecules (A and B) in the asymmetric unit. Structural parameters include:

- Hydrogen bonding : N–H⋯N interactions form supramolecular zigzag chains along the b-axis.

- Torsional angles : The benzodioxole and phenyl rings exhibit dihedral angles of ~31.67° (A) and ~47.18° (B), influencing molecular packing . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for data analysis .

Q. What preliminary biological activities have been reported?

Derivatives of this compound show potential as:

- Antimicrobial agents : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption.

- Anticancer candidates : Inhibition of kinase pathways in preliminary in vitro assays . Methodological note: Use standardized protocols (e.g., broth microdilution for MIC determination) to ensure reproducibility.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to:

- Identify key interactions (e.g., hydrogen bonds, π-π stacking) with enzymes like glycogen synthase kinase-3β (GSK-3β) .

- Calculate electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity . Validation: Cross-check computational results with experimental SAR (structure-activity relationship) studies.

Q. What strategies resolve contradictions in crystallographic data between independent studies?

Discrepancies in bond lengths or angles may arise from:

- Data quality : Ensure high-resolution (<1.0 Å) datasets and low R factors (<0.05).

- Refinement protocols : Use SHELXL with restraints for disordered regions and validate with PLATON /ADDSYM to check for missed symmetry . Example: A reported C–C bond length of 1.45 Å vs. 1.48 Å could stem from thermal motion differences; apply TLS (translation-libration-screw) refinement to model atomic displacement .

Q. How to design derivatives for enhanced bioactivity?

- Functional group modulation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the oxazole ring to improve metabolic stability.

- Hybrid scaffolds : Fuse with oxadiazole or pyrrolidinone moieties to target multiple pathways (e.g., dual COX-2/5-LOX inhibition) . Synthetic tip: Use microwave-assisted synthesis to accelerate reaction rates and reduce side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.